1-Ethylpiperidine
Overview
Description
1-Ethylpiperidine is a chemical compound that is part of the piperidine class, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The ethyl group attached to the nitrogen atom distinguishes it from other piperidine derivatives.
Synthesis Analysis
The synthesis of 1-Ethylpiperidine and its derivatives has been explored in various studies. For instance, a concise, enantiospecific synthesis of a related compound, (3S,4R)-3-amino-4-ethylpiperidine, was achieved starting from (S)-(-)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement as a key step . Another study reported the synthesis of a hybrid material, 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, through single crystal X-ray diffraction analyses . Additionally, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized, starting from (S)-1-phenylethanamine, which involved cyclization and asymmetric hydrogenation steps .
Molecular Structure Analysis
The molecular structure of 1-Ethylpiperidine derivatives has been determined using various techniques. For example, the crystal structure of a new hybrid material, 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, was elucidated, showing that the Cd(II) is coordinated by four chlorine atoms in a tetrahedral geometry . The crystal structures of other derivatives, such as (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, have also been determined, revealing differences in the conformation of the compounds .
Chemical Reactions Analysis
1-Ethylpiperidine undergoes various chemical reactions. A study detailed the nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine, which proceeds via a two-step mechanism involving the formation of an ambident bicyclic aziridinium ion . Another research outlined the complete product study of the reactions of 3-chloro-1-ethylpiperidine with hydroxide ion, leading to the formation of bis-(β-aminoethers) among other products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethylpiperidine derivatives have been characterized using different spectroscopic and analytical methods. The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate were investigated, revealing a structural phase transition around 373 K . The influence of an ethylene spacer on the 5-HT(1A) and 5-HT(2A) receptor affinity of arylpiperazine derivatives was studied, indicating that receptor affinity decreased with the length of the alkyl chain .
Scientific Research Applications
Radical Cyclisation in Synthesis
1-Ethylpiperidine hypophosphite (1-EPHP) plays a critical role in radical cyclisation processes. It was employed in the synthesis of alboatrin and its epimer from orcinol, leading to a revision of the stereochemistry of alboatrin's structure (Graham, Murphy, & Kennedy, 1999). Another study highlighted its use in mediating carbon-carbon bond formation, offering a cleaner approach to radical methodology (Graham, Murphy, & Coates, 1999).
Nucleophilic Displacement Reactions
3-Chloro-1-ethylpiperidine, a derivative of 1-ethylpiperidine, undergoes nucleophilic displacement reactions through a two-step mechanism, forming an ambident bicyclic aziridinium ion (Hammer, Heller, & Craig, 1972).
Thermochemistry Studies
Research on the standard molar enthalpies of combustion and formation for 1-ethylpiperidine and its isomers contributes to our understanding of their thermochemical properties (Silva, Cabral, & Gomes, 2006).
Molecular Structure Analysis
The study of N-ethylpiperidine betaine hydrate and its complex with squaric acid revealed details about its molecular structure, hydrogen bonding, and conformation (Dega-Szafran et al., 2013).
Optical Rotatory Dispersion
The absolute configuration and optical rotatory dispersion (ORD) of 2-ethylpiperidine were established, providing insights into the stereochemistry and ORD of related compounds (Beyerman et al., 2010).
Synthesis of Alkaloids
1-Ethylpiperidine hypophosphite (EPHP) was used in novel approaches for synthesizing the alkaloid horsfiline, demonstrating its utility in complex organic synthesis (Murphy, Tripoli, Khan, & Mali, 2005).
Radiochemical Applications
The N-ethylpiperidine salt of [3H]penicillin G was prepared for use in radiochemical studies, highlighting its potential in this field (Rosegay, 1981).
Reaction Mechanisms Studies
Studies on the reactions of 3-chloro-1-ethylpiperidine expanded our understanding of reaction mechanisms and product formation in organic chemistry (Hammer, Ali, & Weber, 1973).
Solvent Applications in Microextraction
1-Ethylpiperidine's reversible change in hydrophilicity upon exposure to CO2 was utilized in a novel liquid phase microextraction method for nickel determination, emphasizing its role in green chemistry applications (Rečlo et al., 2017).
Deoxygenation Reactions
The use of N-ethylpiperidine hypophosphite in deoxygenating alcohols and vicinal diols demonstrates its role in facilitating efficient reaction conditions (Jang & Cho, 2002).
Catalysis in Cyclization Reactions
1-Ethylpiperidine was used in optimizing the cyclization reaction of 2-ethynylaniline derivatives to indoles, showcasing its effectiveness in catalytic processes (Hiroya, Itoh, & Sakamoto, 2005).
Safety And Hazards
Future Directions
Piperidines, including 1-Ethylpiperidine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the biological and pharmacological applications of 1-Ethylpiperidine .
properties
IUPAC Name |
1-ethylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-8-6-4-3-5-7-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLZVHNRZJPSMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Record name | 1-ETHYLPIPERIDINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061102 | |
Record name | Piperidine, 1-ethyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-ethylpiperidine appears as a colorless liquid with the odor of pepper. Less dense than water. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid | |
Record name | 1-ETHYLPIPERIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3447 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Piperidine, 1-ethyl- | |
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Product Name |
1-Ethylpiperidine | |
CAS RN |
766-09-6 | |
Record name | 1-ETHYLPIPERIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/3447 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Ethylpiperidine | |
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Record name | 1-Ethylpiperidine | |
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Record name | 1-Ethylpiperidine | |
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Record name | Piperidine, 1-ethyl- | |
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Record name | Piperidine, 1-ethyl- | |
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Record name | 1-ethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.055 | |
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Record name | N-ETHYLPIPERIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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